
2-Propyl-4-pentenoic acid
描述
2-Propyl-4-pentenoic acid, also known as 2-allylpentanoic acid, is a metabolite of valproic acid. Valproic acid is widely used as an anticonvulsant and mood-stabilizing drug. The compound has a molecular formula of C8H14O2 and a molecular weight of 142.2 g/mol . It is known for its hepatotoxic and neurotoxic properties, which have been extensively studied in various scientific research contexts .
准备方法
Synthetic Routes and Reaction Conditions: 2-Propyl-4-pentenoic acid can be synthesized through the β-oxidation of valproic acid. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of hydrophilic-lipophilic balance cartridges for sample extraction, followed by separation on a Kinetex C18 analytical column under a mobile phase consisting of ammonium formate and methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
化学反应分析
Types of Reactions: 2-Propyl-4-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their biological and chemical properties .
科学研究应用
Pharmacokinetics and Metabolism
A pivotal study investigated the pharmacokinetics of 2-propyl-4-pentenoic acid compared to its alpha-fluorinated analogue. The study demonstrated that while both compounds exhibited similar serum concentration-time profiles initially, significant differences arose later due to metabolic pathways. The presence of a secondary peak in serum concentration for 4-ene VPA suggested extensive glucuronidation and enterohepatic circulation, which were not observed in the fluorinated variant, indicating a potential for reduced hepatotoxicity in the latter .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | This compound | Alpha-Fluoro-4-pentenoic Acid |
---|---|---|
Initial Serum Concentration Peak | Observed at ~200 min | Not observed |
Secondary Serum Peak | ~300 min | Absent |
Major Phase II Metabolite | L-glutamine conjugate | N-acetylcysteine conjugate |
Hepatotoxicity Studies
Research has highlighted the association between valproate metabolism and hepatotoxicity risks, particularly in pediatric patients. A study involving 98 patients treated with VPA revealed that serum levels of this compound showed a negative correlation with plasma ammonia levels in monopharmacy cases. This finding suggests that while 4-en VPA is a metabolite linked to hepatotoxicity, its direct role may be mitigated by other factors such as age and concurrent medications .
Table 2: Correlation of this compound with Plasma Ammonia Levels
Patient Group | Serum Level of this compound | Plasma NH3 Level |
---|---|---|
Monopharmacy | Negative correlation | Stable |
Polypharmacy | Decreased level | Elevated |
Structural Modifications and Therapeutic Implications
The structural modifications of valproic acid, including those leading to the formation of this compound, have been explored for their therapeutic implications. This compound has been recognized for its role as a histone deacetylase (HDAC) inhibitor, which may contribute to its neuroprotective and anti-inflammatory effects. Such properties extend its potential applications beyond epilepsy treatment to include other neurological disorders .
Case Studies and Clinical Insights
Several case studies have documented the clinical implications of administering valproate and its metabolites, including this compound. For instance, one study reported on a pediatric patient who developed hyperammonemia during VPA therapy; monitoring serum levels of this metabolite was crucial in adjusting treatment protocols to mitigate adverse effects .
作用机制
2-Propyl-4-pentenoic acid exerts its effects through several molecular targets and pathways. It undergoes β-oxidation to form reactive metabolites that induce hepatotoxicity and neurotoxicity. These metabolites interact with cellular components, leading to oxidative stress, mitochondrial dysfunction, and apoptosis . The compound’s neurotoxic effects are associated with the reduction of forebrain size and deformation of the neural tube in developing embryos .
相似化合物的比较
Valproic Acid: The parent compound of 2-propyl-4-pentenoic acid, widely used as an anticonvulsant and mood stabilizer.
2,4-Diene Valproic Acid: Another metabolite of valproic acid with similar toxicological properties.
Alpha-Fluorinated Analogue: A structurally modified version of this compound with altered pharmacokinetics and reduced toxicity.
Uniqueness: this compound is unique due to its specific toxicological profile and its role as a major metabolite of valproic acid. Its distinct chemical structure and reactivity make it a valuable compound for studying the mechanisms of toxicity and developing safer therapeutic alternatives .
生物活性
2-Propyl-4-pentenoic acid (also known as 4-en-VPA) is a significant metabolite of valproic acid (VPA), a widely used anticonvulsant medication. Understanding the biological activity of this compound is crucial, particularly due to its association with hepatotoxicity and other metabolic effects. This article reviews the biological activity of this compound, highlighting its pharmacokinetics, toxicological implications, and underlying mechanisms.
Pharmacokinetics and Metabolism
This compound is primarily formed through the oxidation of valproic acid in the liver. Various studies have investigated its pharmacokinetic properties, revealing insights into its absorption, distribution, metabolism, and excretion.
Key Findings:
- Absorption and Distribution : Studies indicate that this compound exhibits significant liver uptake and serum concentration profiles. In a comparative study with its fluorinated analogue, both compounds showed similar initial serum concentration-time profiles but differed in their metabolic pathways and toxicity profiles .
- Metabolic Pathways : The metabolism of this compound involves phase I and phase II metabolic processes. Phase I metabolism includes cytochrome P450-mediated oxidation, while phase II involves glucuronidation. The latter is associated with enterohepatic circulation, which can lead to prolonged exposure in the body .
Toxicological Implications
The hepatotoxic potential of this compound has been a focal point in various studies. Its structural similarity to known hepatotoxicants raises concerns regarding its safety profile.
Case Studies:
- Hepatotoxicity in Animal Models : Chronic administration of this compound in rat models resulted in significant liver damage characterized by microvesicular steatosis. The severity of liver injury was correlated with the levels of this metabolite .
- Human Observations : In patients undergoing VPA therapy, elevated levels of this compound have been associated with increased incidence of liver toxicity. Notably, patients who developed liver-related complications exhibited significantly higher urinary excretion of N-acetylcysteine conjugates derived from this metabolite .
The biological activity of this compound extends beyond hepatotoxicity. It is implicated in several cellular processes:
- Oxidative Stress : The compound induces oxidative stress in hepatic cells, which can lead to mitochondrial dysfunction and subsequent cell death .
- Inflammatory Response : Research suggests that this compound may activate inflammatory pathways, contributing to liver injury through mechanisms involving cytokine release and immune cell activation .
Summary Table of Biological Activities
属性
IUPAC Name |
2-propylpent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYDNZXEHYSVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881257 | |
Record name | 2-propylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-ene-Valproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1575-72-0 | |
Record name | (±)-2-n-Propyl-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1575-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyl-4-pentenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-propylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1575-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPYL-4-PENTENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYI36I25W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。